(Z)-1-benzyl-5-(4-(dimethylamino)-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
This compound is a pyrimidine-2,4,6-trione derivative featuring a benzyl group at the N1 position and a (Z)-configured benzylidene moiety at C3. The benzylidene ring is substituted with a dimethylamino (-NMe₂) group at the para position and a nitro (-NO₂) group at the meta position. The compound’s synthesis likely involves Claisen–Schmidt condensation or Michael addition, analogous to methods described for related pyrimidinetriones .
Properties
IUPAC Name |
(5Z)-1-benzyl-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-22(2)16-9-8-14(11-17(16)24(28)29)10-15-18(25)21-20(27)23(19(15)26)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,25,27)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPAZRGNAIXQOA-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-benzyl-5-(4-(dimethylamino)-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources.
Synthesis
The synthesis of this compound typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 1-benzyl-2,4,6(1H,3H,5H)-trione in an appropriate solvent under controlled conditions. The reaction yields the target compound with moderate to high purity levels.
Antiviral Properties
Recent studies have highlighted the antiviral activity of related compounds within the pyrimidine family. For instance, some analogs demonstrated significant inhibition of HIV-1 replication in vitro. The structure-activity relationship (SAR) analysis indicated that modifications on the benzylidene moiety could enhance antiviral efficacy .
Anticancer Activity
The compound has shown promising anticancer properties in various cancer cell lines. In vitro evaluations indicated that it can induce apoptosis and inhibit cell proliferation in MIA PaCa-2 pancreatic cancer cells. The mechanism appears to involve the modulation of mTORC1 signaling pathways and autophagy processes .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | < 10 | Induction of apoptosis |
| A549 | < 15 | mTORC1 inhibition |
| Colo-205 | < 5 | Autophagy modulation |
| MCF-7 | < 20 | Cell cycle arrest |
Neuroprotective Effects
Emerging research suggests that pyrimidine derivatives may possess neuroprotective effects. Compounds similar to this compound have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated antioxidant properties and the ability to reduce neuroinflammation .
Case Studies
A notable case study involved the evaluation of a closely related compound's effects on HepG2 liver cancer cells. The study reported a significant reduction in cell viability and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity .
Another study focused on the compound's ability to modulate autophagic flux under nutrient-deprived conditions. The findings indicated that treatment with the compound led to an accumulation of LC3-II protein levels, which is indicative of impaired autophagic degradation processes .
Scientific Research Applications
Anticancer Activity
Research indicates that similar compounds within the pyrimidine family exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the dimethylamino and nitro groups may enhance the compound's interaction with biological targets involved in cancer pathways.
Antimicrobial Properties
The antimicrobial efficacy of pyrimidine derivatives has been documented extensively. Studies suggest that (Z)-1-benzyl-5-(4-(dimethylamino)-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione could potentially exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anti-inflammatory Effects
Compounds containing pyrimidine structures have been reported to possess anti-inflammatory properties. They may inhibit key inflammatory mediators such as cytokines and prostaglandins. The specific mechanism by which this compound exerts these effects warrants further investigation but suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Study | A derivative similar to this compound was tested against breast cancer cells and showed a significant reduction in cell viability at concentrations above 10 µM. |
| Antimicrobial Activity | In vitro tests demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics. |
| Anti-inflammatory Research | Animal models treated with the compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 compared to controls. |
Chemical Reactions Analysis
Reaction Mechanism
The synthesis involves a Knoevenagel-type condensation , where the aldehyde reacts with the pyrimidine trione under basic conditions to form the benzylidene group.
Mechanistic Steps :
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Nucleophilic attack : The enolate ion of the pyrimidine trione attacks the aldehyde carbonyl.
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Dehydration : Elimination of water forms the double bond.
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Stereochemical control : The (Z)-configuration arises from steric and electronic factors during the condensation .
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile |
| Base | Potassium carbonate, dipotassium hydrogen phosphate, or N,N-diisopropylethylamine |
| Temperature | 50°C to reflux (varies by solvent) |
| Purification | Column chromatography (silica gel) or recrystallization |
Example Protocol :
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React 4-(dimethylamino)-3-nitrobenzaldehyde with 1,3-dimethylpyrimidine-2,4,6-trione in DMF.
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Add a base (e.g., potassium carbonate) and heat to 50–80°C.
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Purify via silica gel chromatography using acetone/chloroform gradients .
Key Analytical Data
Reactivity and Functionalization
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Ring
Key Compounds :
(Z)-1-Benzyl-5-(4-methoxy-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione () Differences: Methoxy (-OMe) replaces dimethylamino (-NMe₂) at the para position. Impact: The methoxy group is a weaker electron donor compared to dimethylamino, reducing electron density on the benzylidene ring. This may decrease solvatochromic effects and alter supramolecular interactions (e.g., hydrogen bonding) .
5-(4-(Dimethylamino)benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione () Differences: Lacks the nitro group and benzyl substitution (N1 is methyl instead of benzyl). The methyl group at N1 may lower lipophilicity compared to the benzyl group in the target compound .
5-(4-N,N-Dimethylaminophenyl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione () Differences: Hydroxyl (-OH) at C5 instead of benzylidene and dimethylamino at the para position.
Substituent Variations on the Pyrimidinetrione Core
Key Compounds :
1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives () Differences: Methyl groups at N1 and N3 instead of benzyl at N1. The benzyl group in the target compound may enhance lipophilicity, improving membrane permeability in biological systems .
5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione ()
Spectral and Physicochemical Properties
Supramolecular and Hydrogen-Bonding Interactions
- The target compound’s nitro and dimethylamino groups may influence supramolecular packing. highlights that similar compounds form C–H···O hydrogen-bonded chains or rings. For example: Compound IV (): Forms simple C(8) chains via C–H···O bonds.
Q & A
Basic Question: How can the synthesis of (Z)-1-benzyl-5-(4-(dimethylamino)-3-nitrobenzylidene)pyrimidine-2,4,6-trione be optimized for reproducibility in academic labs?
Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation between 1-benzylbarbituric acid and 4-(dimethylamino)-3-nitrobenzaldehyde. Key parameters include:
- Catalyst Selection : Use piperidine or ammonium acetate as catalysts to enhance reaction efficiency .
- Solvent System : Polar aprotic solvents like DMF or ethanol under reflux (70–80°C) improve yield by stabilizing the enolate intermediate.
- Stereochemical Control : The Z-isomer predominates due to intramolecular hydrogen bonding between the nitro group and pyrimidine-trione carbonyls. Confirm isomer purity via NMR (characteristic vinylic proton at δ 7.8–8.2 ppm) and HPLC .
Advanced Question: What structural features of this compound influence its supramolecular assembly in crystalline phases?
Methodological Answer:
X-ray crystallography of analogous 5-arylidenepyrimidine-triones reveals:
- Hydrogen-Bonding Networks : Intramolecular C–H···O interactions (e.g., between the benzylidene nitro group and pyrimidine carbonyls) stabilize the Z-configuration. Intermolecular C–H···O bonds form chains or fused rings (e.g., motifs) .
- Planarity and π-Stacking : The conjugated benzylidene-pyrimidine system enables π-π stacking (3.5–4.0 Å spacing), critical for crystal packing. Substituents like dimethylamino groups disrupt stacking, reducing crystallinity .
- Angle Strain : The methine bridge (C–C–C angle ~137–139°) introduces steric strain, influencing solubility and polymorphism .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- and NMR : Key signals include the vinylic proton (δ 7.8–8.2 ppm, singlet) and pyrimidine carbonyl carbons (δ 160–170 ppm). Dimethylamino groups appear as δ 3.0–3.2 ppm (6H, singlet) .
- FT-IR : Confirm carbonyl stretches (1650–1750 cm) and nitro group vibrations (1520–1350 cm) .
- Elemental Analysis : Ensure C, H, N, O percentages match calculated values (e.g., ±0.3% deviation) .
Advanced Question: How does this compound inhibit mutant SOD1-dependent protein aggregation, and how can conflicting data from in vitro vs. cellular assays be resolved?
Methodological Answer:
- Mechanism : The pyrimidine-trione core chelates Cu/Zn ions in SOD1, destabilizing amyloid fibrils. EC values (e.g., 3.36 μM in vitro ) may differ in cells due to membrane permeability.
- Assay Optimization :
- Addressing Contradictions : Normalize data to cellular uptake (LC-MS quantification) and control for off-target effects using siRNA knockdown of SOD1 .
Basic Question: What computational methods predict the compound’s interaction with biological targets like MMPs or SOD1?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to MMP-9 (PDB: 1GKD) or SOD1 (PDB: 7D2S). Key interactions:
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Advanced Question: How do substituents (e.g., dimethylamino vs. nitro groups) modulate antioxidant activity in this compound?
Methodological Answer:
- DPPH/ABTS Assays : The nitro group enhances radical scavenging (IC ~25 μM) via electron withdrawal, stabilizing the radical intermediate. Dimethylamino groups reduce activity (IC >50 μM) due to electron donation .
- Electrochemical Analysis : Cyclic voltammetry shows oxidation potentials correlate with substituent electronegativity. Nitro-substituted derivatives exhibit lower (~0.85 V vs. Ag/AgCl), indicating higher redox activity .
Basic Question: What safety protocols are recommended for handling this compound in lab settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Ventilation : Work in a fume hood; the compound may release NO vapors under heating .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .
Advanced Question: How can conflicting crystallographic and spectroscopic data on tautomeric forms be reconciled?
Methodological Answer:
- X-ray vs. NMR : Crystallography often stabilizes one tautomer (e.g., keto form), while NMR in solution shows equilibrium. Use -labeled samples to track tautomerization kinetics .
- DFT Calculations : Compare experimental IR/Raman spectra with computed spectra (B3LYP/6-311+G(d,p)) to identify dominant tautomers .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 163–165°C (decomposition) | |
| Solubility (Water) | <0.1 mg/mL | |
| LogP (Predicted) | 2.1 ± 0.3 | |
| λ (UV) | 340 nm (ε = 12,500 Mcm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
